

# (S)-(+)-2-Indolinemethanol CAS number 27640-33-1 details

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## Compound of Interest

Compound Name: (S)-(+)-2-Indolinemethanol

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An In-Depth Technical Guide to **(S)-(+)-2-Indolinemethanol** CAS Number: 27640-33-1

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## Introduction: The Significance of a Chiral Scion

**(S)-(+)-2-Indolinemethanol** is a chiral alcohol built upon the indoline scaffold, a privileged structure in medicinal chemistry.<sup>[1][2]</sup> Its true value lies not just in its heterocyclic core, but in the stereochemically defined hydroxymethyl group at the C2 position. This specific enantiomer, designated (S)-(+), serves as a versatile and highly valuable chiral building block in the synthesis of complex bioactive molecules and pharmaceuticals.<sup>[3][4]</sup> Researchers in drug development and organic synthesis utilize this compound as a key intermediate or a chiral auxiliary to enforce specific stereochemical outcomes, a critical requirement for developing modern therapeutics that target neurological disorders, cancer, and inflammatory conditions.<sup>[3][5][6]</sup> This guide provides an in-depth examination of its properties, synthesis, applications, and handling for professionals engaged in cutting-edge chemical research.

## Physicochemical & Structural Properties

**(S)-(+)-2-Indolinemethanol** is a white to brown crystalline solid at room temperature.<sup>[3]</sup> Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of both a hydrogen-bond donor (N-H, O-H) and acceptor (N, O) within a rigid bicyclic framework influences its solubility and interaction with other molecules.

Table 1: Core Physicochemical Properties

Property	Value	Reference(s)
CAS Number	<b>27640-33-1</b>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	<a href="#">[3]</a>
Molecular Weight	149.19 g/mol	<a href="#">[3]</a>
Appearance	White to brown crystalline powder/solid	<a href="#">[3]</a>
Melting Point	66-70 °C (lit.)	<a href="#">[9]</a>
Optical Rotation	[ $\alpha$ ] <sub>20/D</sub> +50° to +54° (c=1 in ethanol)	<a href="#">[3]</a> <a href="#">[9]</a>
Purity	≥ 97-98% (Assay/HPLC)	<a href="#">[3]</a>
SMILES String	OC[C@@H]1Cc2ccccc2N1	<a href="#">[10]</a>

| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N |[\[10\]](#) |

## Synthesis and Enantioselective Control

The primary route to enantiomerically pure **(S)-(+)-2-Indolinemethanol** involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid.[\[5\]](#) This precursor is accessible through the resolution of racemic indoline-2-carboxylic acid or via asymmetric hydrogenation of N-protected indoles.[\[11\]](#) The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the aromatic ring.

## Causality in Reagent Selection

Borane complexes, such as Borane-tetrahydrofuran (BH<sub>3</sub>·THF), are the reagents of choice for this transformation. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is highly chemoselective for carboxylic acids and amides, minimizing the risk of over-reduction or side reactions with other functional groups that might be present on a more complex substrate. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the primary alcohol.

## Workflow: Synthesis via Reduction



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Caption: General workflow for the synthesis of **(S)-(+)-2-Indolinemethanol**.

## Protocol: Representative Synthesis

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-indoline-2-carboxylic acid (1 equivalent).
- **Dissolution:** Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Reagent Addition:** Slowly add a solution of borane-THF complex (BH<sub>3</sub>·THF, ~1.5-2.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases. [12]
- **Workup:** Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure

**(S)-(+)-2-Indolinemethanol.**

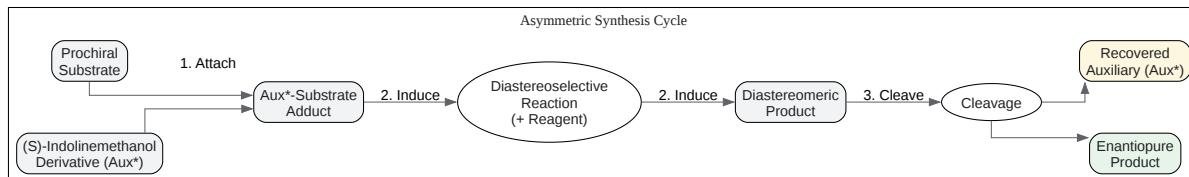
## Applications in Asymmetric Synthesis & Drug Discovery

The indoline framework is a cornerstone of many natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticoagulant properties.[1][5] **(S)-(+)-2-Indolinemethanol** provides a chiral entry point into this valuable chemical space.

### Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer over the other.[13][14] **(S)-(+)-2-Indolinemethanol** can be converted into derivatives that serve this purpose. For instance, it can be used to synthesize chiral hydrazones.[15] These hydrazones react with organolithium reagents with extremely high diastereoselectivity, which, after cleavage of the auxiliary, yields chiral 1,2-amino alcohols—important building blocks in many pharmaceuticals.[15]

The principle relies on steric hindrance: the bulky, rigid indoline structure blocks one face of the reactive intermediate (e.g., an enolate or imine), forcing an incoming reagent to attack from the less hindered face.[5][13]



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Caption: Conceptual workflow of using an (S)-indoline-based chiral auxiliary.

## Intermediate for Bioactive Molecules

Beyond its use as an auxiliary, **(S)-(+)-2-Indolinemethanol** is a direct precursor for more complex molecules. The hydroxyl group can be readily converted into other functionalities (halides, tosylates, azides), allowing for nucleophilic substitution, while the nitrogen atom can be acylated, alkylated, or arylated. This dual functionality makes it a powerful intermediate for building libraries of indoline derivatives for drug screening.<sup>[3][6][16]</sup> The indoline core is prevalent in compounds developed as inhibitors of key proteins in signaling pathways related to cell proliferation and inflammation.<sup>[1][3]</sup>

## Spectroscopic Characterization

Confirming the identity and purity of **(S)-(+)-2-Indolinemethanol** relies on standard spectroscopic techniques.<sup>[17][18][19]</sup> While actual spectra should be run for confirmation, the expected features are predictable.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: <b>Multiple signals between ~6.6-7.2 ppm.</b></li><li>- CH Proton (C2): <b>A multiplet around ~4.0-4.5 ppm, coupled to the CH<sub>2</sub> and NH protons.</b></li><li>- CH<sub>2</sub>OH Protons: <b>Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~3.5-3.9 ppm.</b></li><li>- CH<sub>2</sub> Protons (C3): <b>Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~2.8-3.3 ppm.</b></li><li>- NH and OH Protons: <b>Broad singlets, chemical shift is solvent-dependent.</b></li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: Multiple signals between ~110-150 ppm.</li><li>- CH Carbon (C2): Signal around ~60-65 ppm.</li><li>- CH<sub>2</sub>OH Carbon: Signal around ~65-70 ppm.</li><li>- CH<sub>2</sub> Carbon (C3): Signal around ~35-40 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- O-H Stretch: Broad peak around 3200-3400 cm<sup>-1</sup>.</li><li>- N-H Stretch: Sharp to medium peak around 3300-3500 cm<sup>-1</sup>.</li><li>- C-H Stretch (sp<sup>3</sup>): Peaks just below 3000 cm<sup>-1</sup>.</li><li>- C-H Stretch (sp<sup>2</sup>): Peaks just above 3000 cm<sup>-1</sup>.</li><li>- C=C Stretch (Aromatic): Peaks around 1450-1600 cm<sup>-1</sup>.</li></ul>

| Mass Spectrometry | - Molecular Ion (M<sup>+</sup>): Expected at m/z = 149.19. - Key Fragments: Loss of ·CH<sub>2</sub>OH (m/z = 118) is a likely fragmentation pathway. |

## Safety, Handling, and Storage

Proper handling of **(S)-(+)-2-Indolinemethanol** is essential for laboratory safety. It is classified as a combustible solid and carries specific hazard warnings.[\[20\]](#)

- Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[10]
- Signal Word: Warning[10]
- Hazard Statements:
  - H315: Causes skin irritation.[10]
  - H319: Causes serious eye irritation.[10]
  - H335: May cause respiratory irritation.[10]
- Personal Protective Equipment (PPE):
  - Respiratory: Type N95 (US) dust mask or equivalent.[10]
  - Eyes: Chemical safety goggles or eyeshields.[10]
  - Hands: Chemical-resistant gloves.[10]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[20]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Recommended storage temperature is 0-8 °C.[3]
- Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]

## Conclusion

**(S)-(+)-2-Indolinemethanol** (CAS 27640-33-1) is more than a simple heterocyclic alcohol; it is an enabling tool for the creation of stereochemically complex molecules. Its utility as both a chiral building block and a precursor for chiral auxiliaries makes it indispensable in modern synthetic and medicinal chemistry. For researchers aiming to synthesize novel therapeutics with precise three-dimensional architectures, a thorough understanding of this compound's properties, synthesis, and handling is a prerequisite for success. As the demand for

enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral molecules like **(S)-(+)-2-Indolinemethanol** will only increase.

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